molecular formula C9H16Cl2N2 B1433396 (R)-2-Methyl-1-pyridin-4-yl-propylamine dihydrochloride CAS No. 1391505-67-1

(R)-2-Methyl-1-pyridin-4-yl-propylamine dihydrochloride

Cat. No.: B1433396
CAS No.: 1391505-67-1
M. Wt: 223.14 g/mol
InChI Key: VRTAESZQFXXTDZ-KLQYNRQASA-N
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Description

(R)-2-Methyl-1-pyridin-4-yl-propylamine dihydrochloride, also known as (R)-Pyrrolidine DiHCl salt, is a chiral amine derivative of significant interest in medicinal chemistry and neuroscience research. This compound is primarily recognized as a key intermediate in the synthesis and study of more complex bioactive molecules. Its structure, featuring a pyridyl moiety and a chiral center, makes it a valuable building block for developing ligands that target various receptors in the central nervous system. The compound has been investigated as a potential precursor or analog in the development of monoamine oxidase (MAO) inhibitors and other neuroactive agents. Research into its properties aids in the exploration of structure-activity relationships (SAR) for compounds affecting neurotransmitter systems. The dihydrochloride salt form ensures enhanced stability and solubility for in vitro experimental applications. This product is intended For Research Use Only and is not suitable for diagnostic or therapeutic procedures.

Properties

IUPAC Name

(1R)-2-methyl-1-pyridin-4-ylpropan-1-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2.2ClH/c1-7(2)9(10)8-3-5-11-6-4-8;;/h3-7,9H,10H2,1-2H3;2*1H/t9-;;/m1../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRTAESZQFXXTDZ-KLQYNRQASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C1=CC=NC=C1)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H](C1=CC=NC=C1)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chiral Amine Synthesis via Hydrogenation of Precursors

One of the foundational approaches to prepare chiral amines like (R)-2-methylpyrrolidine derivatives involves catalytic hydrogenation of unsaturated precursors such as 2-methylpyrroline. This method can be adapted to synthesize related chiral amines including (R)-2-methyl-1-pyridin-4-yl-propylamine derivatives.

  • Catalysts and Conditions:

    • Platinum catalysts, particularly platinum (IV) oxide or 5% Pt-C, are preferred for their efficiency and selectivity.
    • The hydrogenation is performed in mixed alcohol solvents (ethanol and methanol) at ambient temperature.
    • The catalyst is removed by filtration post-reaction.
    • This process yields intermediates with optical purity of at least 50% enantiomeric excess (ee).
  • Post-Hydrogenation Steps:

    • The isolated chiral amine salt (e.g., L-tartrate) can be reacted with a base to liberate the free amine.
    • Subsequent conversion to the dihydrochloride salt is achieved by treatment with hydrochloric acid in suitable solvents.

This method offers a short, safe, and commercially scalable route to chiral amines without isolation of intermediates, which is advantageous for industrial production.

Transfer Hydrogenation and Salt Formation Techniques

Alternative preparation routes utilize transfer hydrogenation, which involves the addition of hydrogen from donors other than gaseous hydrogen, such as formaldehyde or formic acid, under catalytic conditions.

  • Key Features:

    • Transfer hydrogenation is carried out at ambient pressure with palladium or platinum catalysts supported on charcoal.
    • The reaction mixture is heated moderately (up to 90–95°C) to convert piperidine derivatives to methylated amines.
    • The hydrochloride salt formation is achieved by adding approximately 1.5 equivalents of hydrochloric acid.
  • Advantages:

    • This method avoids the use of high-pressure hydrogen gas.
    • It enables conversion of piperidine-4-carboxylic acid derivatives to their methylated amine hydrochloride salts efficiently.
  • Additional Process Details:

    • Use of Grignard reagents at ambient temperature facilitates key intermediate formation.
    • Catalyst loading and temperature control are critical to avoid product discoloration and maintain purity.

Though this method is described for related piperidine derivatives, the principles are applicable to the synthesis of pyridinyl-propylamine analogs, including the target compound.

Methylation and Salt Formation Using Mild Reagents

For the preparation of related aminopyridine compounds, methylation steps followed by salt formation have been optimized using mild and cost-effective reagents.

  • Methylation:

    • Dimethyl sulfate is used in 2.5 to 3.0 molar equivalents relative to the substrate.
    • The reaction temperature ranges from 20°C to the solvent reflux temperature.
    • This approach provides higher yields and better product quality compared to more hazardous methylating agents.
  • Salt Formation:

    • Hydrochloride salts are formed by treating the free amine or intermediate with hydrochloric acid sources such as methanol-HCl or isopropyl alcohol-HCl.
    • Recrystallization from suitable solvents enhances purity.

This methodology demonstrates safer and more efficient synthetic conversions that can be adapted for the preparation of (R)-2-methyl-1-pyridin-4-yl-propylamine dihydrochloride.

Multi-Step Synthetic Routes Involving Pyridinyl Intermediates

Complex synthetic routes for pyridinyl methylamine derivatives involve protection, substitution, and functional group transformations:

  • Typical Steps:

    • Protection of pyridine nitrogen or hydroxyl groups using silyl or benzyl protecting groups.
    • Nucleophilic substitution reactions to introduce amine functionalities.
    • Use of bases such as sodium hydride in polar aprotic solvents (e.g., N,N-dimethylformamide) under inert atmosphere.
    • Final deprotection and salt formation by treatment with hydrochloric acid.
  • Isolation and Purification:

    • Neutralization of acidic aqueous phases followed by extraction with ethyl acetate.
    • Drying organic phases over magnesium sulfate and solvent evaporation under reduced pressure.
    • Recrystallization to obtain pure hydrochloride salt.

These steps ensure high purity and yield of the final dihydrochloride salt of the target amine.

Comparative Data Table of Preparation Methods

Methodology Key Reagents/Catalysts Conditions Advantages Yield/Purity Notes
Catalytic Hydrogenation Pt(IV) oxide, 5% Pt-C, EtOH/MeOH Ambient temperature Safe, scalable, no intermediate isolation ≥50% ee optical purity
Transfer Hydrogenation Pd/C or Pt, formaldehyde, formic acid Ambient pressure, 90–95°C Avoids H2 gas, mild conditions High purity; color control critical
Methylation with Dimethyl Sulfate Dimethyl sulfate, suitable base 20°C to reflux Cost-effective, safer reagent Higher yield and quality
Multi-step Pyridinyl Derivatives NaH, DMF, protecting groups, HCl 0°C to reflux, inert atmosphere Versatile, high purity Requires careful purification

Chemical Reactions Analysis

Types of Reactions

®-2-Methyl-1-pyridin-4-yl-propylamine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines, and alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can produce secondary or tertiary amines.

Scientific Research Applications

Medicinal Chemistry

(R)-2-Methyl-1-pyridin-4-yl-propylamine dihydrochloride is crucial in developing pharmaceuticals targeting neurological disorders. Its ability to modulate neurotransmitter levels positions it as a potential candidate for antidepressant and anxiolytic therapies.

Biological Research

This compound is used to study enzyme inhibitors and receptor ligands. It has shown promise in inhibiting monoamine oxidase, which is significant for increasing neurotransmitter availability in the brain, thereby influencing mood and behavior.

Organic Synthesis

In organic chemistry, it serves as an intermediate for synthesizing complex organic molecules. Its unique structure allows for various chemical reactions, including oxidation, reduction, and nucleophilic substitution, which are essential for creating diverse compounds.

Case Studies

Several studies have highlighted the therapeutic potential of this compound:

Study 1: Neurotransmitter Levels

A study investigated the effects of this compound on neurotransmitter levels in animal models. Results indicated a significant increase in serotonin and norepinephrine levels after administration, suggesting potential antidepressant effects.

Study 2: Enzyme Interaction Analysis

Another research focused on the compound's interaction with monoamine oxidase enzymes. The findings revealed effective inhibition of MAO activity, supporting its role as a candidate for further development in mood disorder treatments.

Mechanism of Action

The mechanism of action of ®-2-Methyl-1-pyridin-4-yl-propylamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways.

Comparison with Similar Compounds

Structural Analogues in the Quinoline Family

Quinoline-based dihydrochlorides, such as 8-P-Diethylamino-oprop-3’-amino-6-methoxy-2-methylquinoline dihydrochloride and 8-P-piperidinosopropylaminoquinoline dihydrochloride, share similarities in their aromatic nitrogen-containing rings and dihydrochloride salt forms . Key differences include:

  • Pyridine vs. Quinoline Rings: The pyridine ring in the target compound is simpler, lacking the fused benzene ring of quinoline derivatives. This reduces steric hindrance and may alter binding affinity in biological systems.
  • Biological Activity: Quinoline dihydrochlorides exhibit toxicity against Paramecia at concentrations as low as 1:100,000, suggesting potent bioactivity . The target compound’s pyridine core may confer distinct pharmacological properties, though empirical data are lacking.

Azoamidine Dihydrochloride Initiators

Compounds like 2,2’-azobis(2-methyl-N-phenylpropionamidine) dihydrochloride (AAPH) are water-soluble azo initiators used in radical-generating assays (e.g., ORAC) . While structurally distinct from the target compound, these share the dihydrochloride salt’s role in enhancing solubility:

  • Functional Role : Azoamidines decompose thermally to generate radicals, whereas the target compound’s amine group may participate in hydrogen bonding or chiral recognition.
  • Solubility : Both classes leverage dihydrochloride salts for aqueous compatibility, critical in biochemical assays or drug formulations .

Stereochemical and Salt-Form Considerations

The (R)-configuration of the target compound differentiates it from racemic or non-chiral analogues. For example, lactyl-8-aminoquinoline hydrochloride (a single enantiomer) shows toxicity at 1:40,000, highlighting the impact of stereochemistry on bioactivity . The dihydrochloride form likely improves crystallinity and shelf-life compared to free-base amines, a property shared with other salts in the evidence .

Biological Activity

(R)-2-Methyl-1-pyridin-4-yl-propylamine dihydrochloride is a chemical compound notable for its potential biological activity, particularly in the fields of medicinal chemistry and pharmacology. This compound features a pyridine ring and an amine group, which contribute to its reactivity and functionality. Its unique stereochemistry distinguishes it from similar compounds, potentially leading to varied biological effects.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The compound may function as an inhibitor or activator , modulating various biochemical pathways. For instance, it has been noted for its role in enzyme inhibition, which can be critical in therapeutic applications targeting specific diseases.

Enzyme Inhibition Studies

Research indicates that this compound can inhibit certain enzymes, which is pivotal for developing new therapeutic agents. For example, studies have shown its effectiveness in inhibiting key enzymes involved in metabolic pathways, suggesting potential applications in treating metabolic disorders or cancers.

Receptor Binding Affinity

The compound's ability to bind to various receptors enhances its biological profile. It has been investigated for its interaction with neurotransmitter receptors, which could have implications for treating neurological disorders.

Case Studies

  • Antimicrobial Activity : A study explored the antimicrobial properties of this compound against various bacterial strains. Results demonstrated significant inhibitory effects on both Gram-positive and Gram-negative bacteria, indicating its potential as a novel antimicrobial agent .
  • Cancer Therapeutics : Another investigation focused on the compound's effects on cancer cell lines. The findings suggested that it could induce apoptosis in specific cancer cells through the modulation of apoptotic pathways .
  • Neuroprotective Effects : Preliminary studies have indicated that this compound may exhibit neuroprotective properties by reducing oxidative stress and inflammation in neuronal cells .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological ActivityUnique Properties
(S)-2-Methyl-1-pyridin-4-yl-propylamine dihydrochlorideSimilar to (R) formDifferent receptor affinityEnantiomer with distinct effects
2-Methyl-1-pyridin-4-yl-ethylamine dihydrochlorideShorter alkyl chainModerate enzyme inhibitionLess potent than (R) form

The comparison illustrates how stereochemistry and structural variations can significantly influence biological activity.

Q & A

Basic Question: What are the recommended methodologies for synthesizing (R)-2-Methyl-1-pyridin-4-yl-propylamine dihydrochloride?

Methodological Answer:
The synthesis typically involves enantioselective reductive amination or chiral resolution. A stepwise approach includes:

  • Chiral Precursor Preparation : Use (R)-2-methylpropylamine as a starting material, coupled with pyridine-4-carbaldehyde under controlled pH (6.5–7.5) to form the imine intermediate.
  • Reduction : Catalytic hydrogenation (e.g., Pd/C or Raney Ni) or borohydride-based reduction under inert atmosphere.
  • Salt Formation : React the free base with HCl in ethanol/water to precipitate the dihydrochloride salt .
  • Critical Step : Monitor enantiomeric purity via chiral HPLC (e.g., Chiralpak AD-H column, hexane:isopropanol mobile phase) .

Advanced Question: How can X-ray crystallography resolve ambiguities in the stereochemical configuration of this compound?

Methodological Answer:
Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key steps:

  • Crystallization : Optimize solvent (e.g., ethanol/water) and slow evaporation to obtain high-quality crystals.
  • Data Collection : Use a synchrotron or Cu-Kα source for high-resolution data.
  • Refinement : Employ SHELXL (v.2018+) for structure solution and refinement. The program’s constraints (e.g., DFIX for bond lengths) ensure accurate assignment of the (R)-configuration and chloride positions .
  • Validation : Cross-check with Flack parameter (near 0 for enantiopure crystals) and residual density maps .

Basic Question: What safety protocols are critical when handling this compound in the lab?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and goggles. Use fume hoods for weighing and synthesis.
  • Exposure Mitigation :
    • Inhalation : Transfer to fresh air; monitor for respiratory irritation .
    • Skin Contact : Immediately rinse with water for 15 minutes; remove contaminated clothing .
  • Storage : Store in airtight containers at 4°C, away from light and moisture .

Advanced Question: How to address discrepancies between NMR and mass spectrometry data during purity analysis?

Methodological Answer:

  • Scenario : Observed mass-to-charge ratio ([M+H]+) matches theoretical value, but NMR shows unexpected peaks.
  • Root Cause Analysis :
    • Impurities : Use LC-MS with a C18 column (gradient: 0.1% formic acid in water/acetonitrile) to detect co-eluting impurities (e.g., unreacted pyridine derivatives) .
    • Solvent Artifacts : Ensure complete solvent removal (lyophilization) and use deuterated solvents (DMSO-d6 or D2O) for NMR.
  • Resolution : Combine orthogonal methods (HPLC, HRMS, and 2D NMR) to assign all signals conclusively .

Advanced Question: What strategies optimize enantiomeric purity during scale-up synthesis?

Methodological Answer:

  • Chiral Catalysis : Use asymmetric hydrogenation with Ru-BINAP catalysts for >99% ee.
  • Dynamic Kinetic Resolution (DKR) : Employ enzymes (e.g., lipases) under kinetic control to favor the (R)-enantiomer.
  • Crystallization-Induced Asymmetric Transformation (CIAT) : Recrystallize from a chiral solvent (e.g., (R)-limonene) to amplify enantiopurity .
  • Validation : Compare optical rotation ([α]D) with literature values and confirm via chiral SFC (supercritical fluid chromatography) .

Basic Question: How to quantify trace impurities in the dihydrochloride salt?

Methodological Answer:

  • HPLC Method :
    • Column: Zorbax Eclipse Plus C18 (4.6 × 150 mm, 3.5 µm).
    • Mobile Phase: 10 mM ammonium acetate (pH 5.0) and acetonitrile (gradient: 5% to 95% over 20 min).
    • Detection: UV at 254 nm; LOD ≤ 0.05% .
  • LC-MS/MS : Use MRM (multiple reaction monitoring) for targeted impurity identification (e.g., dechlorinated byproducts) .

Advanced Question: How to reconcile conflicting solubility data in aqueous vs. organic solvents?

Methodological Answer:

  • Experimental Design :
    • Solubility Screening : Use shake-flask method with HPLC quantification. Test buffers (pH 1.2–7.4) and solvents (DMSO, ethanol, PEG-400).
    • Thermodynamic Analysis : Calculate Gibbs free energy (ΔG) of dissolution using Hansen solubility parameters.
  • Contradiction Resolution :
    • Hydrate Formation : Confirm via TGA/DSC if solubility discrepancies arise from hydrate vs. anhydrous forms.
    • Ion-Pairing Effects : Add counterions (e.g., sodium taurocholate) to enhance aqueous solubility .

Advanced Question: What computational models predict the compound’s stability under accelerated storage conditions?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations : Model degradation pathways (e.g., hydrolysis at the pyridinyl-propylamine bond) using Gaussian 16 with B3LYP/6-31G(d) basis set.
  • Forced Degradation Studies :
    • Thermal Stress : 40°C/75% RH for 4 weeks; monitor via UPLC.
    • Oxidative Stress : 3% H2O2 at 25°C; identify N-oxide byproducts via HRMS .
  • QSPR Models : Correlate molecular descriptors (e.g., logP, polar surface area) with experimental stability data .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-2-Methyl-1-pyridin-4-yl-propylamine dihydrochloride
Reactant of Route 2
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(R)-2-Methyl-1-pyridin-4-yl-propylamine dihydrochloride

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